![molecular formula C15H14N4O2 B1372698 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione CAS No. 1114822-85-3](/img/structure/B1372698.png)
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.3 . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . The molecular formula is C15H14N4O2 and the molecular weight is 282.3 .Scientific Research Applications
Amnesia-Reversal Activity
A study by Butler et al. (1987) investigated the amnesia-reversal activity of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, which are structurally related to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione. They found that these compounds could reverse electroconvulsive shock-induced amnesia in mice, with specific variations in ring size and heteroatoms affecting activity. This research suggests potential therapeutic applications in cognitive disorders (Butler et al., 1987).
Antihypertensive Properties
Demirayak et al. (2004) synthesized derivatives of pyridazinone and phthalazinone, structurally similar to the compound . They evaluated these compounds for their antihypertensive activities both in vitro and in vivo. The study found that some pyridazinone derivatives demonstrated appreciable antihypertensive activity, indicating potential use in treating hypertension (Demirayak et al., 2004).
Electrochromic Applications
Cho et al. (2015) explored the use of pyrrolo-acenaphtho-pyridazine-diones, related to the compound , in electrochromic applications. They synthesized novel electron acceptors and incorporated them into conjugated polymers, which showed potential for use in electrochromic devices due to their color-changing properties and high redox stability (Cho et al., 2015).
Photo-Induced Oxidation of Amines
Nitta et al. (2005) studied the properties of compounds similar to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione, specifically their ability to oxidize amines under photo-irradiation conditions. This research suggests potential applications in photochemistry and materials science (Nitta et al., 2005).
Antiviral Evaluation
Cobo et al. (1997) synthesized and evaluated pyrrolo[3,4-c]pyridin-1,3(2H)-dione derivatives, structurally related to the compound in focus, for their antiviral activity. While the compounds were found to be inactive, this research contributes to the understanding of the potential antiviral applications of similar compounds (Cobo et al., 1997).
properties
IUPAC Name |
5-(3-aminophenyl)-3,7,8,9-tetrahydro-2H-pyridazino[4,5-a]pyrrolizine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWIMHQTUUVVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134489 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione | |
CAS RN |
1114822-85-3 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
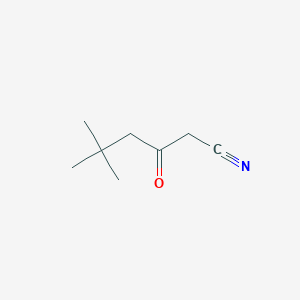
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
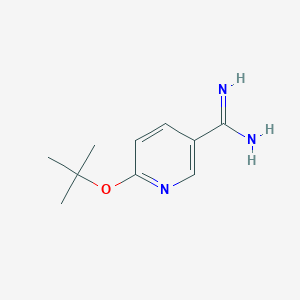
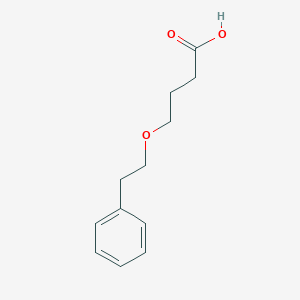
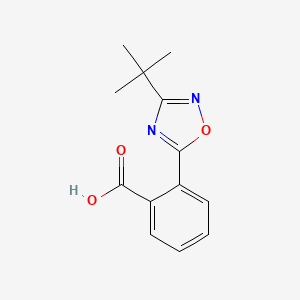
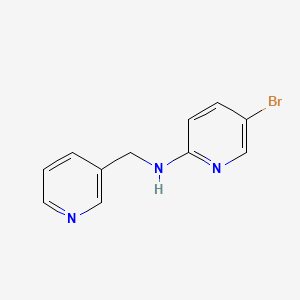
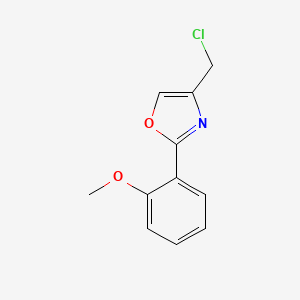
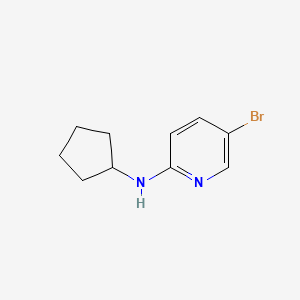
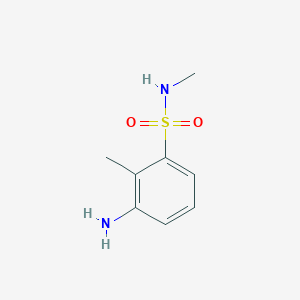
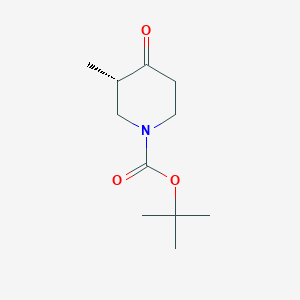
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)